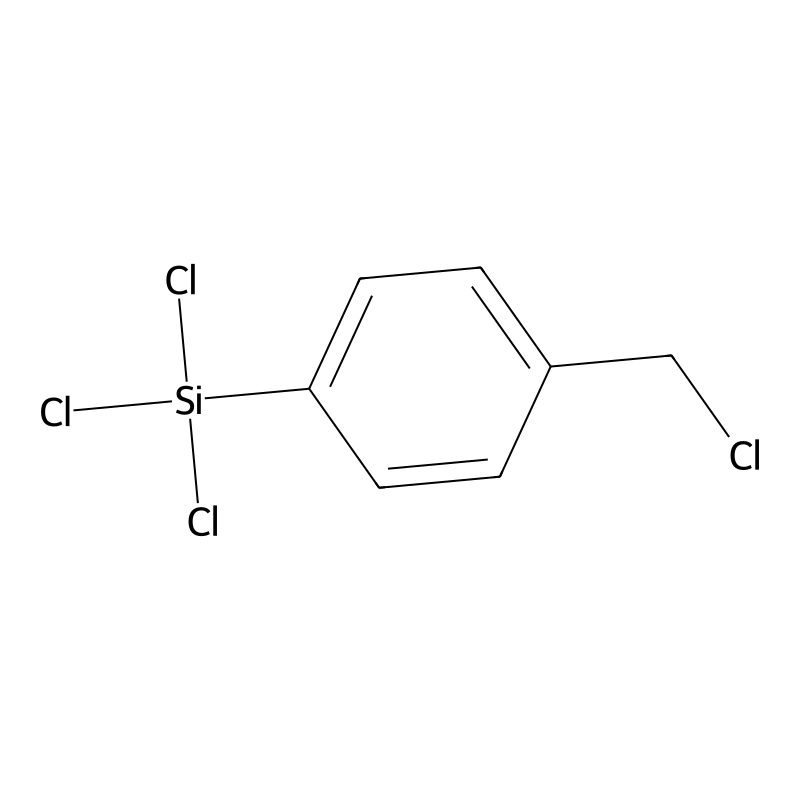

4-(Chloromethyl)phenyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Intermediate

Field: Pharmaceutical Chemistry

Application: “4-(Chloromethyl)phenyltrichlorosilane” is used as an intermediate in pharmaceutical chemistry

Method: The exact methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized. Typically, it involves reactions under controlled conditions with other chemicals.

Results: The outcomes would also depend on the specific pharmaceutical compound being synthesized. The use of this compound as an intermediate could potentially lead to the creation of various pharmaceutical products.

Nanostructure Foundation

Field: Nanotechnology

Method: A protocol was developed with particle lithography using steps of immersion in organosilane solutions to selectively passivate the surface of Si (111) with octadecyltrichlorosilane (OTS).

Results: The attachment of porphyrins was evidenced by increases in the height and width of the CMPS nanopatterns.

Organic Synthesis Reagent

Field: Organic Chemistry

Method: The exact methods of application or experimental procedures would depend on the specific organic synthesis reaction. Typically, it involves reactions under controlled conditions with other chemicals.

Results: The outcomes would also depend on the specific organic synthesis reaction. The use of this compound as a reagent could potentially lead to the creation of various organic compounds.

Crosslinking Agent for Silicone Rubber

Field: Material Science

Application: “4-(Chloromethyl)phenyltrichlorosilane” can be used as a crosslinking agent for silicone rubber.

Method: The exact methods of application or experimental procedures would depend on the specific process of silicone rubber production. Typically, it involves mixing the crosslinking agent with the silicone rubber under controlled conditions.

Results: The outcomes would be an improved silicone rubber with enhanced elasticity and heat resistance.

Heterostructures of Porphyrins and Organosilanes

Surface Self-Assembly

Method: The effects of selected solvents and temperatures on the growth of the CMPS were investigated to gain insight into the mechanisms of the surface assembly and self-polymerization of CMPS.

Results: The size and morphology of CMPS nanostructures were influenced by the nature of the solvent, and nonpolar solvents were better suited for reproducibly growing regular nanostructures.

4-(Chloromethyl)phenyltrichlorosilane is an organosilicon compound with the molecular formula and a molecular weight of approximately 260.02 g/mol. It appears as a clear, colorless liquid and is primarily utilized as a pharmaceutical intermediate. This compound is known for its high reactivity, particularly due to the presence of three chlorine atoms attached to the silicon atom, which allows it to participate in various

As 4-(Chloromethyl)phenyltrichlorosilane is primarily used as a pharmaceutical intermediate, there is no documented information on its mechanism of action in biological systems. Its role lies in providing a functional group for further chemical modification to create specific pharmaceutical compounds.

4-(Chloromethyl)phenyltrichlorosilane is likely to be corrosive and a lachrymator (tear inducer) due to the presence of chlorine atoms. It is also moisture sensitive and can react exothermically with water, releasing hydrochloric acid fumes. Specific data on its toxicity, flammability, or other hazards are not available in public sources.

General handling guidelines for chlorosilanes recommend:

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.

- Polymerization: It can self-polymerize to form nanostructures.

- Hydrolysis: Reacts with water to produce silanols and hydrochloric acid.

The reaction with water is particularly notable as it leads to the release of hydrochloric acid, making the compound highly reactive and corrosive .

Common Reagents and Conditions- Nucleophiles: Commonly used in substitution reactions include amines and alcohols.

- Solvents: Nonpolar solvents like toluene are preferred.

- Temperature: Reactions are typically conducted at controlled temperatures ranging from -4°C to 20°C.

The synthesis of 4-(Chloromethyl)phenyltrichlorosilane typically involves the reaction of 4-(Chloromethyl)phenylmagnesium bromide with silicon tetrachloride. This reaction is performed under anhydrous conditions, often in solvents like toluene or bicyclohexane, and under an inert atmosphere to prevent moisture interference. Industrial production follows similar synthetic routes but on a larger scale, ensuring high yield and purity through controlled conditions and subsequent purification processes such as distillation .

4-(Chloromethyl)phenyltrichlorosilane has diverse applications across various fields:

- Chemistry: Serves as a precursor for synthesizing other organosilicon compounds.

- Biology: Utilized for surface modifications in biological assays.

- Medicine: Acts as an intermediate in pharmaceutical synthesis.

- Industry: Employed in producing coatings, adhesives, and sealants due to its reactivity and ability to form stable structures .

Interaction studies involving 4-(Chloromethyl)phenyltrichlorosilane primarily focus on its reactivity with water and other nucleophiles. Its violent reaction with moisture poses significant handling challenges, necessitating careful storage under dry inert conditions. The compound's interactions can lead to the formation of silanols or other organosilanes that may exhibit different properties compared to the original compound .

Several compounds share structural similarities with 4-(Chloromethyl)phenyltrichlorosilane:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(Chloromethyl)phenyltrimethoxysilane | C10H13ClO3Si | Contains methoxy groups instead of chlorine; less reactive. |

| 4-(Chloromethyl)phenyltriethoxysilane | C11H15ClO3Si | Ethoxy groups provide different solubility characteristics. |

| 4-(Chloromethyl)phenylmethyldichlorosilane | C9H10Cl3Si | Contains one less chlorine atom; slightly less reactive. |

Uniqueness

4-(Chloromethyl)phenyltrichlorosilane is unique due to its high reactivity facilitated by three chlorine atoms attached to the silicon atom. This configuration allows for multiple reactive sites compared to similar compounds, making it particularly versatile for various

4-(Chloromethyl)phenyltrichlorosilane exhibits moderate thermodynamic stability under anhydrous conditions but demonstrates high reactivity toward moisture and protic solvents [1] [2]. The compound possesses a hydrolytic sensitivity rating of 8, indicating it reacts rapidly with moisture, water, and protic solvents at ambient temperature [3] [4].

Decomposition Mechanisms

The primary decomposition pathway involves hydrolysis reactions with water molecules, proceeding through a nucleophilic substitution mechanism at the silicon center [5] [1]. When exposed to water, the compound undergoes violent reaction to generate gaseous hydrogen chloride and corresponding silanol intermediates [5] [2]. The reaction can be represented as:

C₇H₆Cl₄Si + H₂O → C₇H₆Cl₃Si(OH) + HCl

This hydrolysis continues progressively, with each chlorine atom being replaced by hydroxyl groups under sufficient water exposure [1] [2].

Thermal Decomposition Characteristics

Thermal decomposition occurs upon heating, leading to the release of irritating gases and vapors [1] [2]. The compound remains stable under normal storage conditions when kept dry, but elevated temperatures accelerate decomposition processes [2] [3]. The decomposition products include hydrogen chloride gas, chlorinated organic fragments, and silicon-containing residues [1] [2].

| Decomposition Parameter | Value/Description | Conditions |

|---|---|---|

| Hydrolysis Sensitivity | Level 8 - Rapid reaction | Ambient temperature, moisture contact [3] |

| Primary Decomposition Products | HCl gas, silanol intermediates | Water contact at any temperature [1] [2] |

| Thermal Stability | Stable when dry | Normal storage conditions [2] |

| Decomposition Temperature | Above normal handling temperatures | Elevated heat exposure [1] |

Thermodynamic Parameters

The compound demonstrates chemical stability under anhydrous conditions but shows incompatibility with oxidizing agents, bases, light metals, alcohols, and amines [2] [3]. Storage requires dry inert gas atmosphere in tightly closed containers to prevent moisture-induced decomposition [6] [2].

Solubility Behavior in Organic Matrices

4-(Chloromethyl)phenyltrichlorosilane exhibits selective solubility in organic solvents while showing violent reactivity with protic systems [6] [3]. The compound demonstrates complete incompatibility with water and alcohols due to rapid hydrolysis reactions [6] [2].

Aprotic Organic Solvent Compatibility

The compound shows excellent solubility in aprotic organic solvents, particularly toluene and bicyclohexane, which have been utilized in nanostructure formation studies [7] [8]. Tetrahydrofuran serves as an effective solvent for synthetic reactions involving this compound [9]. Methylene chloride provides good dissolution properties typical of chlorosilane compounds [3].

Protic Solvent Incompatibility

Violent reactions occur with protic solvents including water, alcohols, and other hydroxyl-containing compounds [6] [2] [3]. These reactions proceed through nucleophilic attack at the silicon center, resulting in hydrogen chloride evolution and silanol formation [5] [2].

| Solvent Category | Compatibility | Reaction Type | Application |

|---|---|---|---|

| Water | Violent reaction | Hydrolysis | Must be avoided [6] [2] |

| Alcohols | Violent reaction | Alkoxylation | Incompatible [2] [3] |

| Toluene | Excellent solubility | None | Nanostructure formation [7] [8] |

| Bicyclohexane | Good solubility | None | Surface assembly [8] |

| THF | Good solubility | None | Synthetic reactions [9] |

| Methylene Chloride | Good solubility | None | Purification [3] |

Solubility Parameters

The compound's solubility behavior correlates with the polarity and nucleophilicity of the solvent system [3]. Aprotic solvents with moderate polarity provide optimal dissolution without adverse chemical reactions [7] [8]. The octanol-water partition coefficient data is not available due to the compound's reactivity with water [10] [11].

Surface Tension and Interfacial Activity

4-(Chloromethyl)phenyltrichlorosilane demonstrates high interfacial activity and readily forms organized monolayers on silicon surfaces [7] [12]. The compound exhibits strong surface adhesion through covalent bonding to silanol groups present on silicon dioxide surfaces [13] [7].

Monolayer Formation Characteristics

The compound forms stable self-assembled monolayers with a molecular length of approximately 0.75 nanometers [8]. Atomic Force Microscopy studies reveal dense packing within nanoscale holes, indicating efficient surface coverage [7] [8]. The self-assembly process involves covalent attachment to surface hydroxyl groups followed by lateral polymerization between adjacent molecules [13] [14].

Surface Modification Properties

Wetting properties on silicon surfaces are favorable for coating applications, with the compound demonstrating good spreading characteristics [7] [12]. The surface modification process results in durable attachment through silicon-oxygen-silicon linkages [13] [7]. Contact angle measurements vary depending on surface treatment and curing conditions [7].

| Surface Property | Value/Description | Measurement Method |

|---|---|---|

| Molecular Length | 0.75 nm | Molecular modeling and AFM [8] |

| Monolayer Thickness | Single molecular layer | Ellipsometry and AFM [7] |

| Surface Coverage | Dense packing in nanoholes | AFM analysis [7] [8] |

| Adhesion Strength | Strong covalent bonding | XPS surface analysis [7] |

Interfacial Polymerization

The compound exhibits self-polymerization behavior within spatially confined sites, leading to multilayer formation [14] [8]. This surface polymerization capability enables the creation of three-dimensional nanostructures with controlled architecture [7] [8]. The polymerization process involves intermolecular condensation reactions between silanol groups formed during hydrolysis [13] [14].

Vapor Pressure and Volatility Characteristics

4-(Chloromethyl)phenyltrichlorosilane exhibits low volatility characteristics with a vapor pressure of 0.0114 mmHg at 25°C [15]. This value classifies the compound as having minimal vapor formation at room temperature, making it suitable for solution-based processing applications [15] [3].

Vapor Pressure Temperature Dependence

The vapor pressure demonstrates exponential increase with temperature, following typical Clausius-Clapeyron behavior [15]. The compound can be distilled under reduced pressure, with boiling points of 142-144°C at 15 mmHg and 270.4°C at 760 mmHg [6] [15]. This strong pressure dependence enables controlled processing through pressure manipulation [6].

Volatility Classification and Comparison

Compared to simpler chlorosilanes, 4-(Chloromethyl)phenyltrichlorosilane shows significantly lower volatility [16]. Methyltrichlorosilane exhibits a vapor pressure of 150 mmHg at 25°C, while phenyltrichlorosilane demonstrates 0.4 mmHg at 25°C [17] [16]. The additional chloromethyl substituent further reduces volatility compared to the parent phenyltrichlorosilane [15] [17].

| Volatility Parameter | Value | Comparison |

|---|---|---|

| Vapor Pressure (25°C) | 0.0114 mmHg | Much lower than CH₃SiCl₃ (150 mmHg) [15] [16] |

| Vapor Density | ~9.0 (air = 1) | Heavier than air - accumulates low [3] |

| Evaporation Rate | Slow | Allows controlled processing [3] |

| Boiling Point (15 mmHg) | 142-144°C | Suitable for reduced pressure distillation [6] |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive